molecular formula C11H15NO5 B13621284 2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B13621284
M. Wt: 241.24 g/mol
InChI Key: ZKPVWZDNDNCTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. As a precursor to dopamine, it plays a crucial role in the biosynthesis of this neurotransmitter. The compound undergoes enzymatic hydroxylation to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. This pathway is essential for the regulation of various physiological processes, including motor control and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as a precursor to dopamine highlights its importance in both biochemical research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPVWZDNDNCTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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